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Compound of Interest

Compound Name: Rotigotine D7 Hydrochloride

Cat. No.: B1191652

Get Quote

Executive Summary
This technical guide details the structural engineering, synthesis, and pharmacological

rationale for Deuterated Rotigotine HCl. Rotigotine, a non-ergoline dopamine agonist,

undergoes significant first-pass metabolism via N-dealkylation and conjugation.[1] By

strategically substituting protium (

H) with deuterium (

H) at metabolically labile sites—specifically the

-propyl moiety—researchers can exploit the Kinetic Isotope Effect (KIE) to enhance
pharmacokinetic (PK) profiles without altering the drug's binding affinity to dopamine receptors
(

,

,

).

Structural Pharmacology & Deuteration Strategy
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The Parent Molecule: Rotigotine HCl
Rotigotine is chemically defined as (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-

tetrahydronaphthalen-1-ol hydrochloride.[2][3] It is characterized by a chiral tetralin core and a

tertiary amine center.

Molecular Formula:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

[2]

Key Metabolic Liability: The tertiary amine is susceptible to oxidative N-dealkylation mediated

by Cytochrome P450 enzymes (primarily CYP2C19 and CYP1A2). The

-carbons adjacent to the nitrogen atom are the primary sites of metabolic attack.

The Deuterated Analog: Rotigotine- (Target Candidate)
To mitigate N-dealkylation, the optimal strategy involves deuteration of the

-propyl chain. The carbon-deuterium (

) bond is shorter and stronger than the carbon-hydrogen (

) bond due to the lower zero-point energy of deuterium.

Target Structure: (6S)-6-{(propyl-

)[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol HCl.[4][2]
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Feature Rotigotine HCl (Parent)
Rotigotine-

HCl (Deuterated)

N-Propyl Group

Bond Dissociation Energy
kcal/mol (

)

kcal/mol (

)

Primary Clearance Path
Rapid N-dealkylation

(CYP450)

Attenuated N-dealkylation

(KIE)

Receptor Affinity
High (

)

Identical (Isosteres do not alter

binding)

Mechanism of Action: The Kinetic Isotope Effect
(KIE)[6][7][8]
The primary objective of deuteration is to reduce the rate of metabolism (

) by increasing the activation energy required for bond cleavage.

Metabolic Pathway Analysis
The diagram below illustrates the CYP450-mediated oxidative pathway and the specific

blockade provided by deuterium substitution.
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Figure 1: Mechanism of CYP450 blockade via Deuterium Kinetic Isotope Effect (KIE).

Chemical Synthesis Protocol
Objective: Synthesize Rotigotine-

HCl via reductive amination using deuterated reagents. Safety Note: All steps must be
performed in a fume hood. Deuterated reagents are hygroscopic; maintain strict anhydrous
conditions.

Materials
Precursor: (S)-2-(N-(2-(thiophen-2-yl)ethyl)amino)-5-methoxy-1,2,3,4-tetrahydronaphthalene

(Free base secondary amine).

Deuterated Reagent: Propionaldehyde-

(CAS: 123-38-6 labeled).

Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

Demethylating Agent: Boron tribromide (

) or 48% HBr.

Step-by-Step Synthesis Workflow
Reductive Amination (Deuterium Installation):

Dissolve the secondary amine precursor (1.0 eq) in anhydrous Dichloromethane (DCM).

Add Propionaldehyde-

(1.2 eq) and stir for 30 minutes to form the iminium ion.

Add Sodium triacetoxyborohydride (1.5 eq) portion-wise at 0°C.

Causality: STAB is preferred over

to prevent reduction of the aldehyde before imine formation.
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Stir at room temperature for 12 hours. Quench with saturated

. Extract with DCM.

Ether Cleavage (Demethylation):

Dissolve the intermediate (Methoxy-Rotigotine-

) in anhydrous DCM.

Cool to -78°C. Slowly add

(1M in DCM, 3.0 eq).

Allow to warm to room temperature over 4 hours.

Validation: Monitor disappearance of the methoxy peak via TLC or LC-MS.

Salt Formation:

Isolate the free base Rotigotine-

. Dissolve in Ethanol.

Add HCl in Diethyl Ether (1.1 eq). Precipitate the HCl salt.

Recrystallize from Ethanol/Ethyl Acetate to ensure high enantiomeric purity.
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Secondary Amine Precursor
(Thiophene-Tetralin Core)

Step 1: Reductive Amination
(Formation of Tertiary Amine)

Reagent: Propionaldehyde-d5
+ NaBH(OAc)3

Intermediate:
Methoxy-Rotigotine-d5

Step 2: Demethylation
(BBr3, -78°C)

Product:
Rotigotine-d5 HCl

Click to download full resolution via product page

Figure 2: Synthetic route for Rotigotine-d5 HCl utilizing reductive amination.

Analytical Characterization & Validation
To confirm the structure and isotopic purity (

D-incorporation), the following analytical methods are required.

Proton NMR ( -NMR)
Expectation: In non-deuterated Rotigotine, the propyl group shows a triplet (

), a multiplet (

), and a triplet (

).
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Result for Rotigotine-

: These signals will be absent or significantly silenced. The integration of the remaining
aromatic and tetralin core protons must remain constant relative to the standard.

Mass Spectrometry (LC-MS/MS)
Method: Electrospray Ionization (ESI) in positive mode.

Mass Shift:

Rotigotine Free Base MW: 315.47 g/mol .

Rotigotine-

Free Base MW: ~320.50 g/mol .

Observation: Look for the

peak at m/z 321.5 (shifting +5 Da from the parent 316.5).

Isotopic Purity Calculation
Requirement: Isotopic enrichment must exceed 99% to prevent "metabolic switching" back to
the non-deuterated pathway.

Clinical Implications
The structural modification of Rotigotine-

offers specific clinical advantages grounded in PK principles:

Extended Half-Life (

): Slower clearance allows for more stable plasma concentrations, potentially reducing the
"wearing-off" effects seen in Parkinson's treatment.

Reduced Metabolite Load: By slowing N-dealkylation, the formation of inactive secondary

amine metabolites is reduced, maximizing the exposure of the active parent drug.
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Dosing Flexibility: Enhanced bioavailability may allow for lower total dosages or smaller

transdermal patch sizes, improving patient compliance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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